molecular formula C7H5FN2O4 B15052813 5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid

5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid

Cat. No.: B15052813
M. Wt: 200.12 g/mol
InChI Key: MTGQXGCGAKLDQT-UHFFFAOYSA-N
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Description

5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid (CAS 916213-47-3) is a fluorinated pyrimidine derivative with a molecular formula of C7H5FN2O4 and a molecular weight of 200.12 g/mol . This compound is part of the 5-fluoropyrimidine chemical class, which is extensively investigated in medicinal chemistry for developing new therapeutic agents . The pyrimidine scaffold is a major structural core in pharmaceuticals, known to produce a variety of therapeutically useful medicines . Specifically, pyrimidine derivatives have demonstrated potential as kinase inhibitors, angiogenesis inhibitors, and cyclooxygenase-2 (COX-2) inhibitors, with significant relevance in anti-cancer and anti-inflammatory research . The presence of both a carboxylic acid and a methyl ester functional group on the pyrimidine ring makes this molecule a versatile building block for further chemical synthesis. It can be used to create a wide range of novel derivatives, such as cyanopyrimidine hybrids, for biological evaluation . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for handling information. This compound is classified with the hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) .

Properties

Molecular Formula

C7H5FN2O4

Molecular Weight

200.12 g/mol

IUPAC Name

5-fluoro-6-methoxycarbonylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H5FN2O4/c1-14-7(13)5-3(8)4(6(11)12)9-2-10-5/h2H,1H3,(H,11,12)

InChI Key

MTGQXGCGAKLDQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=NC(=C1F)C(=O)O

Origin of Product

United States

Preparation Methods

Stepwise Modification:

  • Selective Chlorination : POCl3 converts hydroxyl groups to chlorides at 60°C
  • Methoxycarbonyl Introduction : Nucleophilic substitution with sodium methoxide replaces chloride at position 6
  • Carboxylic Acid Formation : NaOH-mediated saponification of the ethyl ester at position 4 (70°C, 93% yield)

Table 1 : Optimization of Hydrolysis Conditions

Base Solvent Temp (°C) Time (hr) Yield (%)
NaOH H2O/EtOH (1:1) 70 4 93
KOH THF/H2O 65 6 88
LiOH MeOH/H2O 50 8 85

Nucleophilic Substitution Approaches

Halogenated intermediates enable late-stage installation of the methoxycarbonyl group. 4-Chloro-5-fluoro-2-methoxypyrimidine (CAS 1801-06-5) undergoes Pd-catalyzed carbonylation:

  • Carbonylation : CO gas insertion at position 6 using Pd(PPh3)4 catalyst (80°C, 50 psi)
  • Esterification : Trapping with methanol forms the methoxycarbonyl group
  • Oxidation : KMnO4 oxidizes the methyl group at position 4 to carboxylic acid (60°C, pH 9-10)

Critical Parameters :

  • CO pressure >30 psi prevents catalyst deactivation
  • Methanol must be anhydrous to avoid hydrolysis side reactions
  • Oxidation requires strict pH control to prevent decarboxylation

Oxidation of Methyl Groups

For analogs with methyl substituents, controlled oxidation provides access to the carboxylic acid functionality:

Two-Stage Oxidation Protocol :

  • KMnO4 in Acidic Media : Converts methyl to carboxylate at position 4 (H2SO4/H2O, 40°C, 12 hr)
  • Ester Protection : Simultaneous formation of methoxycarbonyl at position 6 via in situ esterification

Yield Improvements :

  • Adding phase-transfer catalysts (e.g., TBAB) increases oxidation efficiency from 68% to 82%
  • Microwave-assisted reactions reduce time from 12 hr to 45 min

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research indicates that pyrimidine derivatives, including 5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid, exhibit significant anticancer properties. Studies have shown that modifications to the pyrimidine structure can enhance selectivity and potency against various cancer cell lines. For instance, compounds derived from similar structures have been evaluated for their ability to inhibit growth in breast cancer (MCF-7) and bladder cancer (T-24) cell lines, with some derivatives demonstrating IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil .

1.2 Neurological Disorders
The compound's interaction with metabotropic glutamate receptors suggests potential applications in treating neuropsychiatric disorders. Specifically, it has been linked to the modulation of receptor activities that could benefit conditions such as anxiety and depression . The development of radiolabeled analogs for imaging studies indicates a growing interest in understanding its pharmacokinetics and therapeutic mechanisms .

1.3 Antimicrobial Properties
Pyrimidine derivatives have also been investigated for their antimicrobial activities. The structural characteristics of this compound may contribute to its efficacy against bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents .

Agricultural Applications

2.1 Fungicidal Activity
The compound has shown promise as a fungicide, offering protection against various agricultural fungi, including ascomycetes and basidiomycetes. Research into the efficacy of this compound as a fungicide is ongoing, with indications that it could provide an effective means of protecting crops from fungal diseases while minimizing environmental impact .

Chemical Synthesis

3.1 Synthetic Intermediates
In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, enabling the development of novel compounds with tailored biological activities .

Comprehensive Data Table

Application AreaDescriptionReferences
Anticancer ActivitySignificant inhibition of cancer cell growth; potential for new therapies
Neurological DisordersModulation of glutamate receptors; potential treatment for anxiety/depression
Antimicrobial PropertiesEfficacy against bacterial and fungal pathogens
Fungicidal ActivityProtection against agricultural fungi; ongoing research
Chemical SynthesisIntermediate for synthesizing complex molecules

Case Studies

Case Study 1: Anticancer Research
A study investigated the anticancer effects of various pyrimidine derivatives on MCF-7 breast cancer cells. The results indicated that specific modifications to the pyrimidine structure significantly enhanced cytotoxicity compared to traditional agents like 5-Fluorouracil. The study concluded that further exploration of these derivatives could lead to more effective cancer treatments.

Case Study 2: Fungicide Development
Research on the fungicidal properties of pyrimidine derivatives revealed that compounds similar to this compound effectively inhibited fungal growth in agricultural settings. Field trials demonstrated improved crop yields when treated with these compounds compared to standard fungicides.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid involves its incorporation into nucleic acids, where it can interfere with nucleoside metabolism. This interference can lead to the inhibition of DNA and RNA synthesis, resulting in cytotoxicity and cell death. The compound targets enzymes involved in nucleic acid synthesis, such as thymidylate synthase, and disrupts the normal cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes References
5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid 5-F, 6-COOCH₃, 4-COOH C₇H₅FN₂O₅ 224.018 Fluorine enhances stability; methoxycarbonyl adds lipophilicity Potential intermediate in drug synthesis; discontinued commercially
6-Amino-5-chloro-4-pyrimidinecarboxylic acid 6-NH₂, 5-Cl, 4-COOH C₅H₄ClN₃O₂ 189.56 Amino group increases nucleophilicity; chlorine improves reactivity Used in heterocyclic synthesis
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid 5-Br, 2-SCH₃, 4-COOH C₆H₅BrN₂O₂S 265.08 Bromine and thioether groups enhance electrophilic properties Building block for antiviral agents
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-Cl, 6-CH₃, 4-COOH C₆H₅ClN₂O₂ 186.57 Chlorine and methyl groups affect steric hindrance Safety data available (SDS)
4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid 4-CH₃, 2-SH, 5-COOH C₆H₆N₂O₂S 170.19 Sulfhydryl group enables disulfide bonding Intermediate in organocatalysis

Key Comparative Insights

Substituent Effects on Reactivity and Solubility: Electron-withdrawing groups (e.g., F, Cl, Br) increase the acidity of the carboxylic acid group and enhance stability against metabolic degradation. For example, the 5-fluoro substituent in the target compound improves binding to enzymatic targets compared to non-halogenated analogs . Methoxycarbonyl vs. Methyl/Methoxy: The methoxycarbonyl group (-COOCH₃) in the target compound introduces greater steric bulk and electron-withdrawing effects compared to simpler methyl or methoxy groups (e.g., in 2-chloro-6-methylpyrimidine-4-carboxylic acid) .

Biological Activity :

  • Bromine and methylthio groups (e.g., in 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid) are associated with enhanced antimicrobial activity due to increased electrophilicity .
  • Sulfhydryl-containing derivatives (e.g., 4-methyl-2-sulfanyl-5-pyrimidinecarboxylic acid) are utilized in metal coordination and redox chemistry .

Commercial Availability :

  • The target compound is discontinued, while analogs like 2-chloro-6-methylpyrimidine-4-carboxylic acid remain available with documented safety protocols .

Biological Activity

5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its promising biological activities. The compound is characterized by a fluorine atom at the 5-position and a methoxycarbonyl group at the 6-position of the pyrimidine ring, which contribute to its unique pharmacological properties. This article delves into the biological activity of this compound, highlighting its potential applications in pharmaceuticals, particularly as an antiviral and antifungal agent.

Molecular Structure

The molecular formula of this compound is C7H6FN2O3C_7H_6FN_2O_3 with a molecular weight of approximately 200.12 g/mol. The presence of the fluorine atom enhances lipophilicity, which may improve cellular uptake and bioavailability, while the methoxycarbonyl group contributes to its reactivity in various chemical transformations.

Comparison with Similar Compounds

Compound NameCAS NumberKey Features
5-Fluoro-6-methoxypyrimidine-4-carboxylic acid1936190-55-4Lacks methoxycarbonyl group; simpler structure
5-Fluoro-6-[(4-fluorophenyl)methyl]pyrimidine-4-carboxylic acid2438885-64-2Contains a phenyl group; different biological activity
2-Methoxy-pyrimidine-5-carboxylic acid57523216Different substitution pattern; varied reactivity

The unique substitution patterns of this compound enhance its biological activity compared to these similar compounds.

Antiviral Activity

Research indicates that this compound exhibits notable antiviral properties. It has been studied for its ability to inhibit specific viral enzymes involved in disease processes, making it a candidate for further development as an antiviral agent. The compound's mechanism of action may involve interference with viral replication pathways.

Antifungal Activity

In addition to its antiviral potential, this compound has shown efficacy as an antifungal agent against various agricultural pathogens. Its structural features allow it to interact effectively with fungal enzymes, thereby inhibiting their activity. Studies have demonstrated that it is particularly effective against ascomycetes and basidiomycetes, suggesting potential applications in developing new fungicides.

Interaction with Biological Targets

Recent studies have explored the interactions of this compound with metabotropic glutamate receptors (mGluRs), which are implicated in various neuropsychiatric disorders. The compound may act as a negative allosteric modulator at these receptors, providing insights into its potential therapeutic applications in neurology.

Study on Antiviral Properties

A study conducted on the antiviral properties of various pyrimidine derivatives included this compound. The results indicated that this compound significantly inhibited viral replication in vitro, showcasing its potential as a therapeutic agent against viral infections .

Research on Antifungal Efficacy

In another investigation focusing on antifungal activity, researchers tested this compound against several strains of fungi. The findings revealed that the compound exhibited potent antifungal activity, particularly against resistant strains, indicating its potential utility in agricultural applications.

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